10-Thiastearic acid

Descripción general

Descripción

10-Thiastearic acid (CAS 105099-89-6) is a sulfur-substituted fatty acid analog in which a sulfur atom replaces the 10th carbon atom in the stearic acid backbone. This structural modification confers unique biochemical properties, distinguishing it from natural fatty acids. Key findings demonstrate its role as a potent inhibitor of stearoyl-CoA desaturase, reducing the conversion of stearate to oleate by >80% at 25 μM in rat hepatocytes and hepatoma cells . This inhibition correlates with hypolipidemic effects, making it a valuable tool for studying lipid metabolism and anti-obesity therapeutics .

Additionally, this compound exhibits antiprotozoal activity. At 4 μM, it inhibits dihydrosterculic acid biosynthesis by 50% in Crithidia fasciculata, a protozoan model, and suppresses growth by 50% at 10 μM . Similar effects are observed in Leishmania species, where it disrupts phosphatidylethanolamine composition and unsaturated fatty acyl groups .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 10-tiasteárico se puede sintetizar mediante la sustitución de un átomo de azufre en la cadena del ácido esteárico. La ruta sintética específica implica la reacción de octiltiol con un derivado de ácido nonanoico en condiciones controladas . La reacción generalmente requiere un catalizador y se lleva a cabo en una atmósfera inerte para evitar la oxidación.

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de ácido 10-tiasteárico a mayor escala probablemente implicaría condiciones de reacción similares a las de la síntesis de laboratorio, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía, podría emplearse para mejorar la eficiencia de la producción.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 10-tiasteárico sufre diversas reacciones químicas, que incluyen:

Oxidación: El átomo de azufre en el compuesto se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.

Sustitución: El átomo de azufre puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico en condiciones suaves.

Reducción: El hidruro de litio y aluminio o el borano se pueden utilizar para la reducción del grupo ácido carboxílico.

Sustitución: Los nucleófilos como los tioles o las aminas se pueden utilizar en presencia de una base.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de alcohol.

Sustitución: Varios tioéteres sustituidos.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

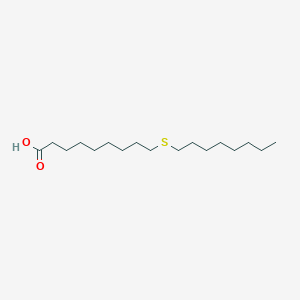

10-Thiastearic acid (C17H34O2S) is structurally similar to stearic acid but features a sulfur atom replacing one of the methylene groups in the hydrocarbon chain. This modification influences its interactions with biological systems, particularly in lipid metabolism pathways. The compound's molecular structure can be represented as follows:

- Molecular Formula : C17H34O2S

- CAS Number : 105099-89-6

Metabolic Research

This compound serves as a valuable tool for studying lipid metabolism. Its ability to inhibit specific enzymes involved in fatty acid biosynthesis makes it instrumental in understanding metabolic pathways in protozoan organisms.

- Inhibition of Fatty Acid Biosynthesis : Research indicates that this compound specifically inhibits the biosynthesis of dihydrosterculic acid (DHA) in the trypanosomatid protozoan Crithidia fasciculata. DHA is crucial for maintaining membrane integrity in these parasites, and its depletion leads to inhibited growth, suggesting potential for developing antiparasitic drugs .

Pharmacological Applications

The compound's inhibitory effects on desaturase enzymes involved in fatty acid metabolism suggest its utility in pharmacological research, particularly for developing anti-obesity and hypolipidemic therapies.

- Hypolipidemic Effects : Studies have shown that this compound can inhibit the desaturation of stearate to oleate by over 80% at a concentration of 25 µM in rat hepatocytes. This activity is associated with potential therapeutic applications for obesity management .

Biochemical Studies

This compound is utilized to explore biochemical pathways related to lipid metabolism. Its role as an inhibitor allows researchers to dissect complex metabolic networks and identify novel drug targets.

- Modulation of Fatty Acid Distribution : The compound influences the extension and desaturation of fatty acids, affecting their distribution within phospholipid pools. This characteristic makes it a valuable tool for investigating the regulation of lipid pathways .

Case Study 1: Antiparasitic Drug Development

A study demonstrated that treatment with this compound led to a significant reduction in DHA levels in Crithidia fasciculata, resulting in impaired growth and viability. This finding highlights its potential as a lead compound for antiparasitic drug development .

Case Study 2: Anti-Obesity Therapeutics

In experiments involving rat hepatocytes, this compound was shown to effectively reduce the conversion of saturated fatty acids to unsaturated forms. This action suggests its application as a candidate for new anti-obesity therapeutics aimed at modulating lipid profiles .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their unique properties and applications:

| Compound Name | Structure Similarity | Unique Properties | Applications |

|---|---|---|---|

| Stearic Acid | High | Common saturated fatty acid | General lipid metabolism |

| Oleic Acid | Moderate | Unsaturated fatty acid with different effects | Cardiovascular health |

| Palmitic Acid | Moderate | Saturated fatty acid with distinct metabolic roles | Energy storage |

| Thiastearic Acid | High | Structural isomer with different sulfur positioning | Fatty acid desaturation studies |

Mecanismo De Acción

El ácido 10-tiasteárico ejerce sus efectos inhibiendo la enzima estearoil CoA desaturasa, que es responsable de la desaturación del estearato a oleato . Esta inhibición conduce a una reducción en los niveles de ácidos grasos monoinsaturados, que son componentes importantes de las membranas celulares y las moléculas de señalización. El efecto hipolipemiante del ácido 10-tiasteárico se asocia con su capacidad para modular el metabolismo lipídico y reducir la acumulación de lípidos en las células .

Compuestos similares:

Ácido esteárico: Un ácido graso saturado sin sustitución de azufre.

Ácido oleico: Un ácido graso monoinsaturado con un doble enlace pero sin sustitución de azufre.

Ácidos grasos tia: Otros ácidos grasos con sustituciones de azufre en diferentes posiciones.

Singularidad: El ácido 10-tiasteárico es único debido a su sustitución específica de azufre, que le confiere propiedades químicas y biológicas distintas. A diferencia de los ácidos esteárico y oleico, el ácido 10-tiasteárico puede inhibir el proceso de desaturación, convirtiéndolo en una herramienta valiosa para estudiar el metabolismo lipídico y desarrollar agentes terapéuticos para trastornos metabólicos .

Comparación Con Compuestos Similares

Structural and Functional Comparison Table

Notes on Nomenclature Discrepancies: Some sources erroneously list "this compound" as a synonym for (10E)-10-heptadecenoic acid (CAS 126761-43-1) . However, these are distinct compounds: the former contains sulfur, while the latter is an unsaturated fatty acid. Researchers must verify structural details to avoid confusion.

Key Comparative Findings

(a) Positional Isomers: 8- vs. This compound

- Both isomers inhibit growth in Leishmania strains rich in dihydrosterculic acid (e.g., L. tropica), but This compound shows broader hypolipidemic effects in mammalian systems .

- 8-Thiastearic acid causes a more pronounced loss of phosphatidylethanolamine in Leishmania, while the 10-isomer significantly alters C18 unsaturated fatty acids in phospholipids .

(b) Sulfur vs. Oxygen/Double Bond Modifications

- This compound’s sulfur atom disrupts fatty acid elongation and desaturation, unlike (10E)-10-heptadecenoic acid, which participates in β-oxidation without inhibiting biosynthesis .

- Sulfoxide derivatives of thiastearic acids (e.g., oxidized 9- and 10-thiastearates) show reduced activity, highlighting the importance of sulfur’s oxidation state .

(c) Comparison with Natural Fatty Acids

- Stearic acid serves as a substrate for desaturases, whereas This compound acts as a competitive inhibitor, blocking oleate synthesis and reducing lipid accumulation .

Mechanistic Insights

- Antiprotozoal Activity : this compound targets cyclopropane fatty acid biosynthesis, absent in vertebrates, making it a selective chemotherapeutic candidate .

- Hypolipidemic Effect: By inhibiting stearoyl-CoA desaturase, it reduces monounsaturated fatty acid pools, altering membrane fluidity and lipid storage .

Research Implications and Limitations

- Therapeutic Potential: this compound’s dual hypolipidemic and antiprotozoal effects support its use in metabolic and infectious disease research. However, its specificity for protozoans with cyclopropane fatty acids limits broad-spectrum applications .

- Structural Sensitivity: Minor changes, such as sulfur position or oxidation, drastically alter bioactivity, necessitating precise synthetic control .

Actividad Biológica

10-Thiastearic acid (TSA), a heteroatom-substituted fatty acid, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into the biological activity of TSA, highlighting its mechanisms, effects on various pathogens, and potential therapeutic applications.

This compound is an analog of stearic acid, where the carbon atom at the 10th position is replaced by a sulfur atom. This modification influences its interaction with biological systems. TSA primarily acts as a fatty acid desaturase inhibitor, which plays a crucial role in lipid metabolism.

- Inhibition of Fatty Acid Desaturation : TSA has been shown to inhibit the conversion of stearate to oleate in rat hepatocytes by over 80% at a concentration of 25 µM . This inhibition can disrupt normal lipid metabolism, leading to various physiological effects.

- Hypolipidemic Effects : The compound exhibits hypolipidemic properties, making it a candidate for anti-obesity therapies . It modulates lipid profiles and may influence the distribution of fatty acids within phospholipid pools.

Biological Activity Against Pathogens

TSA has demonstrated significant antifungal and antiparasitic activities, particularly against pathogenic fungi and protozoa.

Antifungal Activity

- Histoplasma capsulatum : TSA has been tested for its inhibitory effects on H. capsulatum, a pathogenic fungus responsible for histoplasmosis. Studies indicate that TSA has a minimum inhibitory concentration (MIC) of 1.25 µM against this organism . The compound's mechanism appears to involve targeting fatty acid desaturation pathways, which are essential for fungal growth and survival.

- Lipid Metabolic Pathways : Research utilizing lipidomic analyses revealed that TSA affects sphingolipid biosynthesis pathways, which are critical for the integrity of fungal cell membranes . By disrupting these pathways, TSA reduces fungal virulence and intracellular infection rates in macrophage cell lines.

Antiparasitic Activity

TSA also exhibits activity against protozoan parasites such as Trypanosoma brucei and Leishmania spp., which rely heavily on fatty acids for energy during specific life cycle stages . The inhibition of dihydrosterculic acid biosynthesis in these organisms has been documented, with a reported 50% inhibition observed at 4 µM concentration .

Case Studies and Research Findings

Several studies have explored the biological activities of TSA in detail:

- Study on H. capsulatum : A comprehensive study highlighted TSA's role in inhibiting growth through its action on fatty acid desaturases. The study employed genetic complementation techniques to validate the pathways affected by TSA .

- Lipidomic Analysis : Research utilizing advanced lipidomic techniques showed that TSA significantly altered lipid profiles in treated cells, leading to decreased levels of critical ceramide species involved in cell signaling and membrane integrity .

- Hypolipidemic Effects : Another investigation focused on the hypolipidemic effects of TSA, demonstrating its potential as a therapeutic agent for obesity management by modulating lipid metabolism .

Data Summary Table

| Biological Activity | Target Organism | Mechanism | MIC (µM) | Effect Observed |

|---|---|---|---|---|

| Inhibition of Fatty Acid Desaturation | Rat Hepatocytes | Inhibits conversion of stearate to oleate | 25 | >80% inhibition |

| Antifungal Activity | Histoplasma capsulatum | Targets fatty acid desaturation | 1.25 | Reduced growth and intracellular infection |

| Antiparasitic Activity | Trypanosoma brucei | Inhibits dihydrosterculic acid biosynthesis | 4 | 50% inhibition |

| Hypolipidemic Effects | Various | Modulates lipid profiles | N/A | Potential anti-obesity therapeutic |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 10-thiastearic acid, and how can purity be validated?

- Methodology : Use sulfur-substitution reactions in fatty acid analogs, such as thiol-ene coupling or nucleophilic substitution, followed by purification via column chromatography. Validate purity using HPLC (≥95% purity threshold) and confirm structure via -NMR (characteristic thioether proton signals at δ 2.6–2.8 ppm) and mass spectrometry .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) meticulously to enable replication. Include negative controls (e.g., unmodified stearic acid) for comparison .

Q. How should researchers design experiments to assess this compound’s effects on lipid bilayer integrity?

- Experimental Design :

- Use model membranes (e.g., liposomes or Langmuir monolayers) doped with this compound at varying molar ratios (1–20 mol%).

- Measure membrane fluidity via fluorescence anisotropy (e.g., DPH probes) or permeability assays (e.g., calcein leakage).

- Include controls with native stearic acid to isolate sulfur-specific effects .

- Data Interpretation : Compare phase transition temperatures (DSC) and lateral pressure profiles to identify disruptions in bilayer packing .

Advanced Research Questions

Q. How can contradictory results in this compound’s enzyme inhibition potency be resolved?

- Case Example : Discrepancies in IC values across studies (e.g., 5 μM vs. 50 μM for Δ9-desaturase inhibition).

- Resolution Strategies :

- Verify assay conditions (pH, cofactors, substrate concentrations). For example, thiol groups in this compound may chelate metal ions required for enzymatic activity, altering outcomes .

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

- Use statistical tools (ANOVA with post-hoc tests) to assess inter-study variability .

Q. What advanced techniques are suitable for probing this compound’s interaction with transmembrane proteins?

- Methodological Recommendations :

- Molecular Dynamics (MD) Simulations : Parameterize sulfur-modified lipids in force fields (e.g., CHARMM36) to model protein-lipid interactions over 100+ ns trajectories. Validate with experimental data (e.g., FRET or cryo-EM) .

- Surface Plasmon Resonance (SPR) : Immobilize proteins on sensor chips and measure binding kinetics of this compound-containing vesicles. Include controls with scrambled lipid compositions .

Q. How can researchers address challenges in quantifying this compound’s metabolic incorporation in vivo?

- Approaches :

- Radiolabel -tagged this compound and track incorporation via scintillation counting in tissue homogenates. Normalize to protein content (Bradford assay) .

- Use LC-MS/MS for isotopic tracing in lipid extracts. Optimize ionization parameters (e.g., ESI negative mode) to detect sulfur-specific fragmentation patterns .

- Limitations : Consider sulfur’s redox sensitivity; include antioxidants (e.g., BHT) in extraction buffers to prevent artifact generation .

Q. Data Reporting & Reproducibility

Q. What are the minimum data requirements for publishing studies on this compound?

- Essential Elements :

- Synthetic protocols with yield, purity, and spectroscopic validation (NMR, MS) .

- Raw data for dose-response curves, statistical parameters (SD, SEM, n-value), and software/tool versions used (e.g., GraphPad Prism v10) .

- Negative controls (e.g., unmodified lipids) and replication details (biological vs. technical replicates) .

Q. How should researchers handle non-reproducible results in lipidomic studies involving this compound?

- Troubleshooting Framework :

- Audit storage conditions (e.g., oxidation due to light exposure; store under argon at −80°C) .

- Re-analyze raw data for outliers (Grubbs’ test) or batch effects (PCA).

- Report failed experiments transparently in supplementary materials to guide future studies .

Q. Ethical & Methodological Compliance

Q. What ethical considerations apply to in vivo studies using this compound?

- Guidelines :

Propiedades

IUPAC Name |

9-octylsulfanylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2S/c1-2-3-4-5-9-12-15-20-16-13-10-7-6-8-11-14-17(18)19/h2-16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIBNTWPNMKIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146944 | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105099-89-6 | |

| Record name | 10-Thiastearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Thiastearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.